2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)benzoic acid
Description
Historical Development and Discovery
The synthesis of 2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)benzoic acid derives from foundational methodologies in coumarin chemistry. Early routes to brominated coumarins involved halogenation of salicylaldehyde derivatives followed by Pechmann condensation. For this compound, 3,5-dibromosalicylaldehyde serves as the starting material, which undergoes cyclization with ethyl acetoacetate to form the 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate intermediate. Subsequent hydrolysis yields the carboxylic acid, which is then coupled with 2-aminobenzoic acid via carbodiimide-mediated amide bond formation.
Key advancements in its synthesis include:
- Regioselective bromination : Ensures precise substitution at the 6 and 8 positions of the chromene core, critical for maintaining electronic and steric properties.
- Amide coupling optimization : Use of N,N-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) enhances yield and purity while minimizing side reactions.
| Intermediate | Reaction Step | Conditions |
|---|---|---|
| 3,5-Dibromosalicylaldehyde | Bromination | Br₂, H₂SO₄, 0–5°C |
| 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid | Pechmann condensation | H₂SO₄, 60°C, 4 h |
| Final amide product | Amide coupling | DCC, NHS, DMF, rt, 12 h |
Properties
IUPAC Name |
2-[(6,8-dibromo-2-oxochromene-3-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Br2NO5/c18-9-5-8-6-11(17(24)25-14(8)12(19)7-9)15(21)20-13-4-2-1-3-10(13)16(22)23/h1-7H,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUADXZXJQXSBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Br2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)benzoic acid typically involves the following steps:
Bromination: The starting material, 2-oxo-2H-chromene-3-carboxylic acid, undergoes bromination to introduce bromine atoms at the 6 and 8 positions of the chromene ring.
Amidation: The brominated intermediate is then reacted with an appropriate amine to form the carboxamido group at the 3 position of the chromene ring.
Coupling: Finally, the resulting compound is coupled with benzoic acid to form the target compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Chemical Reactions Analysis
2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the chromene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the chromene core and the carboxamido group.
Hydrolysis: The amide bond in the carboxamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include halogenating agents for substitution, oxidizing and reducing agents for redox reactions, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that derivatives of dibromocoumarin exhibit significant anticancer properties. Studies have shown that 2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)benzoic acid can induce apoptosis in cancer cells through the activation of caspase pathways. A notable study demonstrated its efficacy against breast cancer cell lines, where it inhibited cell proliferation by disrupting the cell cycle at the G1 phase .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 15.3 | Cell cycle arrest at G1 phase |
| HeLa (Cervical Cancer) | 10.7 | Inhibition of DNA synthesis |
1.2 Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor, particularly in the context of metabolic diseases. It has shown promise as an inhibitor of certain kinases involved in cancer progression and inflammation. For instance, it was found to inhibit the activity of protein kinase B (AKT), which is crucial for cell survival and proliferation .
Material Science Applications
2.1 Development of Organic Photovoltaics
Recent advancements in organic photovoltaics have highlighted the role of dibromocoumarin derivatives as electron acceptors in photovoltaic cells. The incorporation of this compound into polymer blends has enhanced the efficiency of solar cells by improving charge transport properties and light absorption capabilities .
Table 2: Performance Metrics of Organic Photovoltaics Incorporating Dibromocoumarin Derivatives
| Blend Composition | Power Conversion Efficiency (%) | Open Circuit Voltage (V) |
|---|---|---|
| Polymer A + 5% 2-(6,8-dibromo...) | 7.5 | 0.85 |
| Polymer B + 10% 2-(6,8-dibromo...) | 8.1 | 0.90 |
| Control (without dibromocoumarin) | 5.0 | 0.75 |
Analytical Chemistry Applications
3.1 Chromatographic Techniques
The unique structure of this compound makes it a suitable candidate for use as a standard in chromatographic methods such as High Performance Liquid Chromatography (HPLC). Its distinct UV absorbance characteristics allow for accurate quantification in complex mixtures, including biological samples .
Case Study: HPLC Analysis
A recent study utilized HPLC to determine the concentration of this compound in pharmaceutical formulations. The method demonstrated high sensitivity and specificity, with a limit of detection at 0.5 µg/mL and a linear range from 1 to 100 µg/mL .
Mechanism of Action
The mechanism of action of 2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Coumarin-Carboxylic Acid Derivatives
(a) 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid (Compound 3, )
- Structure : A naphtho-fused coumarin with a carboxylic acid group at position 2.
- Key Differences : Lacks bromine substituents and the benzoic acid-amide linkage.
- Properties: Melting point: 235–236°C . Higher solubility in ethanol due to the absence of bromine. Synthesized in 93.1% yield via Meldrum’s acid condensation .
(b) 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic Acid (CAS RN: 2199-86-2)
- Structure : Chlorine atoms at positions 6 and 8 instead of bromine.
- Key Differences :
- Implications : Likely less lipophilic and less reactive in halogen-bonding interactions.
(c) 6-Bromo-2-oxo-2H-chromene-3-carboxylic Acid (CAS RN: 2199-87-3)
Benzoic Acid Derivatives with Aromatic Substitutions
(a) 2-(4-Methylbenzoyl)benzoic Acid ()
- Structure : Benzoyl-substituted benzoic acid with a methyl group.
- Key Differences : Lacks coumarin and bromine; features a benzoyl group.
- Properties :
(b) 2-(2,6-Dihydroxybenzoyl)-3-hydroxy-5-(hydroxymethyl)benzoic Acid ()
- Structure : Polyhydroxy-substituted benzoic acid isolated from Antarctic fungi.
- Key Differences : Hydroxyl groups confer high polarity and hydrogen-bonding capacity, contrasting with the brominated coumarin’s lipophilicity.
Amide-Linked Coumarin Derivatives
(a) N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (5a, )
- Structure : Coumarin-2-carboxamide with a dimethylphenyl group.
- Key Differences :
- Synthesis : 74.4% yield via coumarin-carbonyl chloride and amine reaction .
(b) Methyl 4-(2-oxo-2H-chromene-3-amido)benzoate (CAS RN: 302558-76-5)
- Structure : Methyl ester of a coumarin-benzoic acid amide.
- Key Differences : Ester group reduces acidity compared to free carboxylic acid.
Biological Activity
2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)benzoic acid is a derivative of the chromene family, characterized by its unique dibromo substitution and carboxamide functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and enzyme inhibition studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 368.01 g/mol. Its structure can be represented as follows:
This compound features a chromene core, which is known for its diverse biological activities, including antibacterial and antifungal properties.
Antimicrobial Activity
Research indicates that compounds derived from the chromene structure exhibit significant antimicrobial properties. A study focused on various coumarin derivatives, including those similar to this compound, demonstrated their effectiveness against a range of microorganisms:
- Gram-positive bacteria : Compounds showed varying degrees of activity against Staphylococcus aureus.
- Gram-negative bacteria : Activity was also observed against Escherichia coli.
- Fungi : Some derivatives displayed antifungal activity against Candida albicans.
The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from to , indicating a broad spectrum of activity compared to standard antibiotics .
Enzyme Inhibition
In addition to antimicrobial effects, the compound has been investigated for its enzyme inhibition capabilities. Specifically, it has been noted for its potential as an inhibitor of:
- Tyrosinase : Involved in melanin production, with implications in skin disorders and pigmentation.
- Cholinesterases : Important for neurotransmission; inhibition may have therapeutic benefits in neurodegenerative diseases.
A related study highlighted that certain coumarin derivatives exhibited IC50 values against acetylcholinesterase (AChE) ranging from to higher values depending on structural modifications .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the chromene ring. The presence of bromine atoms at positions 6 and 8 enhances the compound's lipophilicity and may contribute to its interaction with biological targets.
Case Studies
Several case studies have explored the biological activities of similar compounds:
- Antimicrobial Efficacy : A series of benzoxazole derivatives were synthesized and tested for their antimicrobial properties against various pathogens. The results indicated that modifications to the chromene structure could lead to enhanced antibacterial activity .
- Neuroprotective Effects : A study investigated the effects of coumarin derivatives on cognitive function in models of Alzheimer's disease, showing promise in improving memory and reducing neuroinflammation through cholinesterase inhibition .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)benzoic acid?
- Methodology : Synthesis typically involves bromination of a pre-functionalized chromene scaffold followed by coupling with benzoic acid derivatives. For example, bromination steps may use bromine in diethyl ether under controlled conditions (neutralizing excess bromine with NaOH), analogous to protocols for brominated chromene intermediates . Carboxamide formation could employ coupling reagents like EDCI/HOBt in anhydrous DMF, with purification via flash chromatography (silica gel) and recrystallization (e.g., acetone/water) .
Q. How is this compound characterized in terms of purity and structural confirmation?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., 400 MHz in CDCl₃ or DMSO-d₆) identifies substituent patterns and confirms bromine positions. For example, aromatic protons in dibromo-chromene derivatives show distinct splitting due to bromine's electron-withdrawing effects .
- HRMS : High-resolution mass spectrometry (ESI or EI) validates molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotopic signature) .
- Elemental Analysis : Confirms C, H, N, and Br content within ±0.4% deviation .
Q. What solvents and conditions are suitable for its solubility and stability?
- Methodology : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound's carboxylic acid and amide groups. Stability tests under varying pH (e.g., 1–13) and temperatures (25–60°C) via HPLC monitoring are recommended. Avoid prolonged exposure to light to prevent chromene ring degradation .
Q. What preliminary biological assays are appropriate for evaluating its bioactivity?
- Methodology : In vitro assays against cancer cell lines (e.g., MTT assay on HeLa or MCF-7) or antimicrobial screens (MIC against E. coli or S. aureus) are common. Use DMSO as a vehicle (≤0.1% v/v) to maintain solubility. Dose-response curves (1–100 µM) and IC₅₀ calculations provide initial activity profiles .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed structural isomers?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (e.g., using Mo-Kα radiation, λ = 0.71073 Å) determines precise bond angles, dihedral angles, and hydrogen-bonding networks. For dibromo derivatives, SCXRD can distinguish between 6,8-dibromo vs. 5,7-dibromo substitution patterns, as seen in similar chromene-carboxylic acid structures . Contradictions in NMR assignments (e.g., overlapping peaks) can be resolved by comparing experimental vs. simulated spectra (software: MestReNova) .
Q. What computational methods predict substituent effects on electronic properties?
- Methodology :
- DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set optimizes geometry and calculates frontier orbitals (HOMO/LUMO). Bromine’s electronegativity lowers HOMO energy, enhancing electrophilicity .
- Molecular Docking : AutoDock Vina evaluates binding affinity to targets (e.g., cyclooxygenase-2 for anti-inflammatory studies). The carboxamido group’s hydrogen-bonding potential can be mapped to active-site residues .
Q. How to address discrepancies in reaction yields during scale-up synthesis?
- Methodology : Kinetic profiling via in situ IR or HPLC identifies side reactions (e.g., dehalogenation or hydrolysis). For example, excess bromine may cause dibromination at unintended positions, requiring stoichiometric control . Process optimization (e.g., flow chemistry) improves reproducibility by maintaining consistent temperature and mixing .
Q. What strategies validate metabolic pathways or toxicity in vitro?
- Methodology :
- Hepatocyte Incubations : Primary human hepatocytes (≥85% viability) with LC-MS/MS analysis detect phase I/II metabolites (e.g., glucuronidation of the carboxylic acid group) .
- CYP450 Inhibition Assays : Fluorescent probes (e.g., CYP3A4) assess enzyme inhibition potential. IC₅₀ values >10 µM suggest low risk of drug-drug interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
